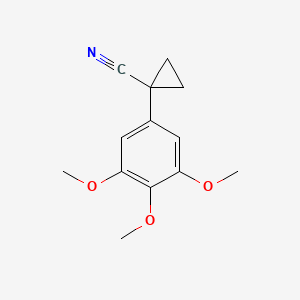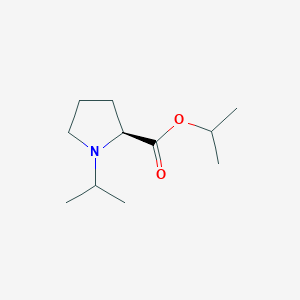
propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H21NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate typically involves the esterification of pyrrolidine-2-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine-2-carboxylic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Propan-2-yl pyrrolidine-2-carboxylate: A similar compound with slight structural differences.
Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
Propan-2-yl (2S)-1-(propan-2-yl)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
propan-2-yl (2S)-1-propan-2-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-8(2)12-7-5-6-10(12)11(13)14-9(3)4/h8-10H,5-7H2,1-4H3/t10-/m0/s1 |
InChIキー |
GEZXXWSGDCCGQM-JTQLQIEISA-N |
異性体SMILES |
CC(C)N1CCC[C@H]1C(=O)OC(C)C |
正規SMILES |
CC(C)N1CCCC1C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)
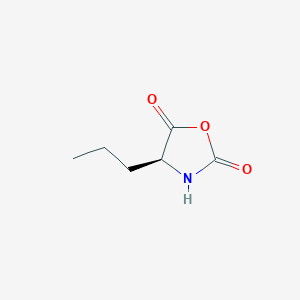

![2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)

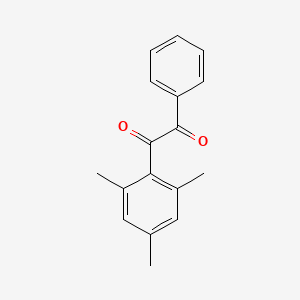
![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11722894.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride](/img/structure/B11722900.png)

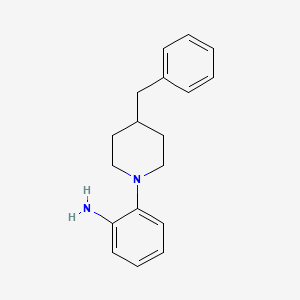
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)

